2,4-Heptadiene

Organic Chemistry Thermodynamics Isomer Stability

2,4-Heptadiene (CAS 628-72-8) is a conjugated diene hydrocarbon with the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol. It exists primarily as the (2E,4E)-isomer , with key physical properties including an estimated boiling point of 108 °C at 760 mmHg , a flash point of 1.9 °C , and a density of 0.732 g/cm³.

Molecular Formula C7H12
Molecular Weight 96.17 g/mol
CAS No. 628-72-8
Cat. No. B15475853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Heptadiene
CAS628-72-8
Molecular FormulaC7H12
Molecular Weight96.17 g/mol
Structural Identifiers
SMILESCCC=CC=CC
InChIInChI=1S/C7H12/c1-3-5-7-6-4-2/h3,5-7H,4H2,1-2H3/b5-3+,7-6+
InChIKeyXTJLXXCARCJVPJ-TWTPFVCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Heptadiene (CAS 628-72-8) Procurement Guide: Physical Properties, Safety & Research-Grade Specifications


2,4-Heptadiene (CAS 628-72-8) is a conjugated diene hydrocarbon with the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol [1]. It exists primarily as the (2E,4E)-isomer , with key physical properties including an estimated boiling point of 108 °C at 760 mmHg [2], a flash point of 1.9 °C , and a density of 0.732 g/cm³ . Its low water solubility (estimated at 48.06 mg/L at 25 °C) and logP of 3.455 indicate it is a highly lipophilic, volatile organic compound [3]. While it serves as a fundamental research reagent and synthetic building block [4], it is its oxygenated derivative, (2E,4Z)-2,4-heptadienal, that finds primary application in the flavor & fragrance and pheromone industries [5].

Why 2,4-Heptadiene Cannot Be Simply Replaced by Other Heptadienes or Dienes


The procurement of "2,4-heptadiene" necessitates strict specification due to the compound's inherent isomeric complexity and the critical importance of stereochemistry in its downstream applications. 2,4-Heptadiene can exist in four cis-trans isomeric forms [1], and different synthetic routes yield varying isomeric mixtures, leading to inconsistent physical properties reported in the literature [2]. A generic or unspecified "heptadiene" is therefore an inadequate substitute. The (2E,4E)- and (2E,4Z)- isomers, in particular, have distinct chemical and biological behaviors. This is starkly illustrated in pheromone research, where the (2E,4Z)-isomer of the related compound 2,4-heptadien-1-ol is an essential, behaviorally active component of the Diorhabda elongata aggregation pheromone, while its stereoisomers would likely be inactive [3]. Therefore, procuring the correct isomer with verified stereochemical purity is paramount for ensuring experimental reproducibility and achieving desired biological or chemical outcomes.

2,4-Heptadiene (CAS 628-72-8) Selection Guide: Quantified Differentiation from Analogs & Isomers


Conjugated vs. Non-Conjugated Isomer Stability: 2,4-Heptadiene vs. 2,5-Heptadiene

2,4-Heptadiene exhibits greater thermodynamic stability than its non-conjugated isomer, 2,5-heptadiene. This is a direct consequence of the conjugated double bond system in 2,4-heptadiene, which allows for delocalization of π-electrons, resulting in a lower energy state and less heat released upon hydrogenation [1].

Organic Chemistry Thermodynamics Isomer Stability

Crucial Role of Stereochemistry: (2E,4Z)-Heptadien-1-ol vs. Other Isomers in Pheromone Activity

The (2E,4Z)-isomer of 2,4-heptadien-1-ol is a critical component of the aggregation pheromone for Diorhabda elongata. In field trials, this specific isomer as a single component was as attractive to both male and female beetles as a 1:1 blend with its corresponding aldehyde [1]. This high activity is stereospecific; other isomers or the parent hydrocarbon 2,4-heptadiene would not elicit this biological response, underscoring the absolute necessity of correct stereochemistry for functional applications.

Entomology Chemical Ecology Pheromone Synthesis Stereochemistry

Sensory Impact of Functionalized Derivative: 2,4-Heptadienal vs. Parent Hydrocarbon 2,4-Heptadiene

While 2,4-heptadiene (CAS 628-72-8) has limited sensory value, its aldehyde derivative, (E,E)-2,4-heptadienal, possesses a distinct and commercially valuable organoleptic profile. It is characterized by a fatty, green, and citrusy odor with spicy notes [1]. Quantitative sensory data shows it can impart a 'fatty, rancid' note at specific concentrations (e.g., 1.04 ± 0.10 intensity), differentiating it from related aldehydes like (Z)-2-heptenal which provides an 'oxidized, tallowy, pungent' note [2].

Flavor Chemistry Fragrance Science Sensory Analysis

Physical Property Comparison: 2,4-Heptadiene (Hydrocarbon) vs. (E,E)-2,4-Heptadienal (Aldehyde)

The presence of a functional group profoundly alters physical properties, impacting handling and application. The estimated water solubility of 2,4-heptadiene is 48.06 mg/L at 25°C [1], while for the aldehyde derivative (E,E)-2,4-heptadienal, the measured specific gravity is 0.878-0.888 at 25°C . These differences are critical for formulation and for understanding environmental fate or biological availability.

Physical Chemistry Property Prediction Chemical Handling

Analytical Standardization: Validated GC-MS Method for 2,4-Heptadienal in Fragrance Matrices

A patented method exists for the determination of 2,4-heptadienal in daily fragrance products using GC-MS [1]. This method provides a validated, quantitative approach to ensure the presence and concentration of this specific compound, meeting technical requirements for safety detection in markets like the EU and Japan [2]. No equivalent, publicly available, validated method is specifically documented for the parent hydrocarbon 2,4-heptadiene (CAS 628-72-8) in such complex matrices.

Analytical Chemistry GC-MS Quality Control Regulatory Compliance

Safety and Handling: 2,4-Heptadiene as a Flammable Liquid vs. Solid Derivatives

2,4-Heptadiene (CAS 628-72-8) is a highly flammable liquid with a flash point of 1.9 °C . In contrast, derivatives like 2,4-heptadien-1-ol (a key pheromone component) and various solid salts or complexes of the diene system may present lower flammability risks. This difference directly influences procurement decisions related to storage conditions, shipping classifications, and laboratory handling protocols.

Chemical Safety Handling & Storage Risk Management

2,4-Heptadiene (CAS 628-72-8) & Derivatives: Recommended Application Scenarios for Procurement


Fundamental Organic Synthesis & Mechanistic Studies

Given its simple, conjugated diene structure, 2,4-heptadiene (CAS 628-72-8) is ideal for use as a model substrate in undergraduate and graduate organic chemistry laboratories [1]. Its high purity and defined stereochemistry (as (2E,4E)-isomer) are crucial for studying classic reactions like the Diels-Alder cycloaddition, where its reactivity as a diene can be quantitatively compared to other conjugated systems. This application leverages its physical properties, such as its low boiling point (108 °C), which allows for easy purification post-reaction.

Pheromone Research & Development of Pest Control Agents

The (2E,4Z)-isomer of 2,4-heptadien-1-ol is a proven, behaviorally active component of an aggregation pheromone for the saltcedar leaf beetle (Diorhabda elongata) [2]. This specific application requires the procurement of the exact stereoisomer, not the parent hydrocarbon. The compound is used in field lures for monitoring and trapping this invasive weed's biological control agent. The quantitative data on its production rate (55-125 ng/day/male) and field attractiveness [3] provide a basis for formulating effective, dose-dependent pest management tools.

Flavor & Fragrance Formulation and Quality Control

The derivative (E,E)-2,4-heptadienal is a valuable flavoring agent used to impart fatty, green, citrus, and melon notes, particularly in tangerine, grapefruit, and mandarin flavors [4]. For formulators, the quantitative sensory profile (e.g., 'fatty, rancid' note at an intensity of 1.04 ± 0.10) [5] allows for precise blending. Furthermore, the existence of a validated GC-MS analytical method [6] makes it a preferred compound for procurement in commercial fragrance houses, as it enables robust quality control and ensures compliance with international safety regulations.

Chemical Standards for Environmental & Food Analysis

2,4-Heptadienal serves as a volatile marker in various matrices. It has been detected in food products like shrimp paste [7] and is one of 13 key volatile organic compounds used to assess the organoleptic quality of microalgal flour [8]. Procuring a high-purity analytical standard of (E,E)-2,4-heptadienal is therefore essential for laboratories conducting metabolomics, food science, or environmental analysis, where it can be used as a calibration standard for GC-MS or GC-O systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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